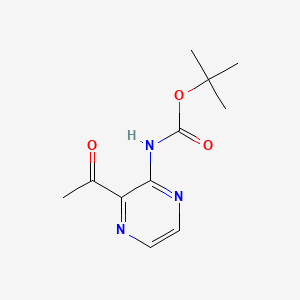

tert-Butyl (3-acetylpyrazin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

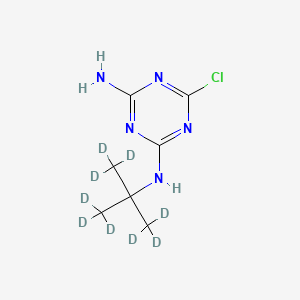

“tert-Butyl (3-acetylpyrazin-2-yl)carbamate” is a chemical compound with the molecular formula C11H15N3O3 . It has an average mass of 237.255 Da and a monoisotopic mass of 237.111343 Da .

Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions with various aryl halides . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-acetylpyrazin-2-yl)carbamate” is represented by the SMILES string: CC(=O)C1=NC=CN=C1NC(=O)OC©©C .Chemical Reactions Analysis

The tert-butyl group in this compound exhibits unique reactivity patterns, which are highlighted by its characteristic applications . The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound is a solid and appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used for the protection of amines, particularly in the synthesis of peptides .

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl (3-acetylpyrazin-2-yl)carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Dual Protection of Amino Functions

The compound plays a pivotal role in the dual protection of amino functions. Primary amines are unique because they can accommodate two such groups . This is particularly useful in the synthesis of multifunctional targets where issues related to their protection become prominent.

Drug Discovery

The pyrazine moiety in the compound is a common structural feature in many pharmaceuticals. Therefore, this compound could potentially be used as a starting point in drug discovery .

Synthetic Methodologies

The unique reactivity profiles of pyrazine and phenazine heterocycles have been the focal point of advances in total synthesis and synthetic methods . This compound, containing a pyrazine ring, could therefore be used in the development of new synthetic methodologies.

Chemical Biology

The compound could also find applications in chemical biology, given the biological activities demonstrated by pyrazine- and phenazine-containing compounds .

properties

IUPAC Name |

tert-butyl N-(3-acetylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)8-9(13-6-5-12-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUDTDAIPWTWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-acetylpyrazin-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)